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Compound of Interest

Compound Name: CCT018159

Cat. No.: B7729244 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
CCT018159 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular

chaperone crucial for the stability and function of numerous oncogenic client proteins. By

inhibiting the ATPase activity of Hsp90, CCT018159 leads to the degradation of these client

proteins, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

These application notes provide detailed protocols for in vitro experiments to characterize the

activity of CCT018159.

Quantitative Data Summary
The following table summarizes the key quantitative data for CCT018159 from in vitro studies.
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Parameter Cell Line/System Value Reference

IC50 (Hsp90 ATPase

Activity)
Human Hsp90β 3.2 µM [1]

Yeast Hsp90 6.6 µM [1]

Human Hsp90

(generic)
5.7 µM

Cellular Proliferation

IC50

HCT116 human colon

tumor cells

Not explicitly stated,

but inhibits

proliferation

Signaling Pathway Modulated by CCT018159
CCT018159 inhibits the ATPase activity of Hsp90, which is essential for its chaperone function.

This inhibition leads to the misfolding and subsequent degradation of Hsp90 client proteins,

many of which are key components of oncogenic signaling pathways. The degradation of these

proteins disrupts downstream signaling, leading to anti-cancer effects such as cell cycle arrest

and apoptosis.
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Caption: Hsp90 inhibition by CCT018159 leads to client protein degradation and anti-cancer

effects.

Experimental Protocols
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Hsp90 ATPase Activity Assay
This protocol details a biochemical assay to determine the inhibitory effect of CCT018159 on

the ATPase activity of Hsp90.

Experimental Workflow:
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Caption: Workflow for determining the IC50 of CCT018159 on Hsp90 ATPase activity.

Materials:

Recombinant human Hsp90 protein

CCT018159

ATP

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

96-well microplate

Procedure:
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Prepare serial dilutions of CCT018159 in assay buffer. The final concentration may range

from 0.01 µM to 100 µM.

Add 5 µL of each CCT018159 dilution or vehicle (DMSO) to the wells of a 96-well plate.

Add 5 µL of recombinant Hsp90 (e.g., 50 ng) to each well.

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding 10 µL of ATP solution (final concentration, e.g., 500 µM).

Incubate the plate at 37°C for 1 hour.

Stop the reaction and measure the amount of ADP produced according to the manufacturer's

protocol for the ADP detection kit.

Plot the percentage of inhibition against the logarithm of the CCT018159 concentration and

determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTS/MTT Assay)
This protocol is for assessing the effect of CCT018159 on the proliferation of cancer cells.

Materials:

HCT116 human colon cancer cells (or other cancer cell lines)

Complete cell culture medium (e.g., DMEM with 10% FBS)

CCT018159

MTS or MTT reagent

96-well cell culture plate

Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete

medium and incubate overnight.
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Prepare serial dilutions of CCT018159 in complete medium.

Replace the medium in the wells with 100 µL of the CCT018159 dilutions. Include a vehicle

control (DMSO).

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using

a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Western Blot Analysis of Hsp90 Client Protein
Degradation
This protocol is to confirm the mechanism of action of CCT018159 by observing the

degradation of known Hsp90 client proteins.

Materials:

Cancer cell line (e.g., HCT116)

CCT018159

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies against Hsp90 client proteins (e.g., c-Raf, Cdk4), Hsp70, and a loading

control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies

SDS-PAGE and Western blotting equipment and reagents

Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of CCT018159 (e.g., 0.1, 1, 10 µM) or vehicle for

24-48 hours.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Analyze the band intensities to determine the dose-dependent degradation of client proteins

and induction of Hsp70.

Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of CCT018159 on cell cycle distribution. CCT018159
has been shown to cause a G1 arrest.[1]

Materials:

Cancer cell line

CCT018159

Phosphate-buffered saline (PBS)

Ethanol (70%, ice-cold)
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Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells and treat with CCT018159 as described for the Western blot analysis.

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by

centrifugation.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.

Wash the fixed cells with PBS and resuspend in PI staining solution.

Incubate in the dark for 30 minutes at room temperature.

Analyze the cell cycle distribution by flow cytometry.

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis by CCT018159. The compound is known

to induce apoptosis.[1]

Apoptosis Signaling Cascade:
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Caption: CCT018159 induces apoptosis via inhibition of Hsp90 and degradation of anti-

apoptotic proteins.

Materials:

Cancer cell line

CCT018159

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)
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Flow cytometer

Procedure:

Seed cells and treat with CCT018159 as described previously.

Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding

Buffer.

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit

manufacturer's instructions.

Incubate in the dark for 15 minutes at room temperature.

Analyze the cells by flow cytometry within 1 hour.

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin

V+/PI+), and live (Annexin V-/PI-) cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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